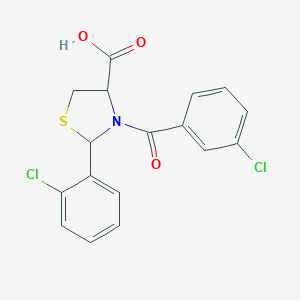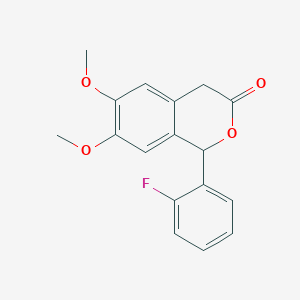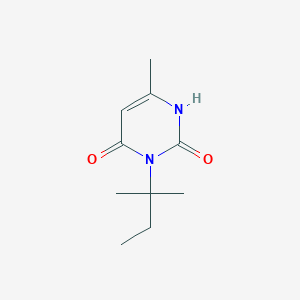
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in 1998 by researchers at the Auckland Cancer Society Research Centre and has since been the subject of numerous studies investigating its anti-tumor properties.
作用機序
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide exerts its anti-tumor effects through a variety of mechanisms. One of the primary mechanisms of action is the activation of the immune system. This compound has been shown to activate immune cells such as macrophages and natural killer cells, leading to the destruction of tumor cells. This compound has also been shown to disrupt the blood supply to tumors, leading to tumor cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to induce the production of cytokines such as TNF-alpha and IL-6, which are involved in the immune response. This compound has also been shown to increase the production of reactive oxygen species (ROS), leading to oxidative stress in tumor cells. Additionally, this compound has been shown to increase the expression of genes involved in the immune response and apoptosis.
実験室実験の利点と制限
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has several advantages as a potential anti-cancer agent. This compound has been shown to be effective against a variety of tumor types, including lung, breast, and colon cancer. This compound has also been shown to have a synergistic effect when used in combination with other anti-cancer agents. However, this compound has some limitations for lab experiments. This compound has a short half-life and is rapidly metabolized in the body, making it difficult to study its pharmacokinetics. Additionally, this compound has been shown to have low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide. One area of research is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response to this compound treatment. Additionally, research is needed to investigate the potential use of this compound in combination with other anti-cancer agents. Finally, research is needed to investigate the potential use of this compound in other diseases, such as autoimmune disorders and infectious diseases.
合成法
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide is synthesized through a multi-step process involving the reaction of various organic compounds. The synthesis method involves the reaction of 2,5-dimethoxybenzaldehyde with 4-methylbenzylamine to form the intermediate product, which is then reacted with benzenesulfonyl chloride to form this compound.
科学的研究の応用
2,5-dimethoxy-N-(4-methylbenzyl)benzenesulfonamide has been studied extensively for its potential use in cancer treatment. Research has shown that this compound has potent anti-tumor properties and is capable of inducing tumor cell death through a variety of mechanisms. This compound has been shown to activate the immune system, leading to the destruction of tumor cells by immune cells such as macrophages and natural killer cells. This compound has also been shown to disrupt the blood supply to tumors, leading to tumor cell death.
特性
分子式 |
C16H19NO4S |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
2,5-dimethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C16H19NO4S/c1-12-4-6-13(7-5-12)11-17-22(18,19)16-10-14(20-2)8-9-15(16)21-3/h4-10,17H,11H2,1-3H3 |
InChIキー |
XHFJSQWCTIZFOW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
正規SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)
![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(2-isopropyl-phenoxy)-acetamide](/img/structure/B259143.png)
![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B259145.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B259146.png)


![3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one](/img/structure/B259150.png)
![(N,N'-dicyclohexylcarbamimidoyl) 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B259151.png)

![[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone](/img/structure/B259160.png)


![5-(4-Methylphenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B259167.png)
